molecular formula C10H14N2O3S B249639 Ethyl 2-(carbamoylamino)-5-ethylthiophene-3-carboxylate

Ethyl 2-(carbamoylamino)-5-ethylthiophene-3-carboxylate

Cat. No.: B249639
M. Wt: 242.3 g/mol
InChI Key: USRGIKSDNHTREK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(carbamoylamino)-5-ethylthiophene-3-carboxylate is a chemical compound with a complex structure that includes a thiophene ring, an ethyl ester group, and an aminocarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(carbamoylamino)-5-ethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 3-thiophenecarboxylate with an aminocarbonyl compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(carbamoylamino)-5-ethylthiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(carbamoylamino)-5-ethylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 2-(carbamoylamino)-5-ethylthiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[(aminocarbonyl)amino]acetate: A similar compound with a simpler structure.

    Ethyl 3-thiophenecarboxylate: Shares the thiophene ring but lacks the aminocarbonyl group.

Uniqueness

Ethyl 2-(carbamoylamino)-5-ethylthiophene-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H14N2O3S

Molecular Weight

242.3 g/mol

IUPAC Name

ethyl 2-(carbamoylamino)-5-ethylthiophene-3-carboxylate

InChI

InChI=1S/C10H14N2O3S/c1-3-6-5-7(9(13)15-4-2)8(16-6)12-10(11)14/h5H,3-4H2,1-2H3,(H3,11,12,14)

InChI Key

USRGIKSDNHTREK-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(S1)NC(=O)N)C(=O)OCC

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)N)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.